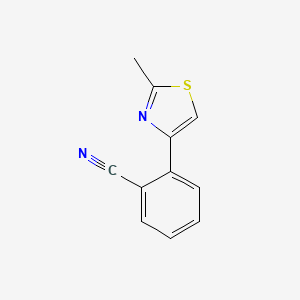

2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

CAS No.: 944450-90-2

Cat. No.: VC4133489

Molecular Formula: C11H8N2S

Molecular Weight: 200.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944450-90-2 |

|---|---|

| Molecular Formula | C11H8N2S |

| Molecular Weight | 200.26 |

| IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)benzonitrile |

| Standard InChI | InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-5-3-2-4-9(10)6-12/h2-5,7H,1H3 |

| Standard InChI Key | NUSXZWUTGHIMJB-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)C2=CC=CC=C2C#N |

| Canonical SMILES | CC1=NC(=CS1)C2=CC=CC=C2C#N |

Introduction

Overview of Key Findings

2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile core linked to a 2-methylthiazole moiety at the benzene ring’s 2-position. While direct experimental data on this specific isomer remains limited in publicly available literature, structural analogs such as 3- and 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile provide critical insights into its potential physicochemical properties, synthetic pathways, and applications . This report synthesizes available data from related compounds to construct a comprehensive profile of 2-(2-methyl-1,3-thiazol-4-yl)benzonitrile, highlighting gaps in current knowledge and suggesting avenues for future research.

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a cyano group (-C≡N) at the 2-position and a 2-methyl-1,3-thiazole ring at the adjacent 4-position. The thiazole ring contains sulfur and nitrogen atoms, contributing to its electron-deficient aromatic system, while the methyl group enhances steric and electronic effects .

Theoretical Molecular Formula:

Molecular Weight: 200.26 g/mol (calculated) .

Spectroscopic Characteristics

While specific spectral data for the 2-isomer is unavailable, analogs like 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile exhibit:

-

NMR: Aromatic protons (δ 7.5–8.2 ppm), thiazole protons (δ 6.8–7.1 ppm), and methyl groups (δ 2.5 ppm) .

-

IR Spectroscopy: A sharp peak near 2220 cm, indicative of the nitrile group .

Synthetic Strategies

Proposed Routes

Synthesis of thiazole-containing benzonitriles typically involves:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .

-

Coupling Reactions: Suzuki-Miyaura or Sonogashira cross-coupling to attach the thiazole moiety to the benzonitrile core .

For 2-(2-methyl-1,3-thiazol-4-yl)benzonitrile, a plausible pathway involves:

-

Bromination of 2-cyanobenzaldehyde at the 4-position.

-

Palladium-catalyzed coupling with 2-methylthiazole-4-boronic acid .

Example Reaction:

Purification and Characterization

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

-

Validation: High-resolution mass spectrometry (HRMS) and NMR .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

| Property | 2-Isomer (Theoretical) | 3-Isomer | 4-Isomer |

|---|---|---|---|

| Melting Point | Not reported | 154°C | 154°C |

| LogP | ~2.1 (Predicted) | 2.3 | 2.5 |

| Aqueous Solubility | Low | 0.12 mg/mL | 0.09 mg/mL |

Key Observations:

-

The 2-isomer’s ortho-substitution may induce steric hindrance, reducing reactivity compared to para-substituted analogs .

-

Electron-withdrawing cyano groups enhance stability but limit solubility .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methods for 2-isomer synthesis.

-

Biological Screening: Evaluate affinity for mGluR5 and antimicrobial targets.

-

Computational Modeling: Predict pharmacokinetic properties using QSAR models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume